4-chloro-N-(pentan-3-yl)benzamide
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Overview
Description
4-chloro-N-(pentan-3-yl)benzamide is an organic compound with the molecular formula C12H16ClNO. It is a benzamide derivative, characterized by the presence of a chloro group at the 4-position of the benzene ring and a pentan-3-yl group attached to the nitrogen atom of the amide group.
Preparation Methods
The synthesis of 4-chloro-N-(pentan-3-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with pentan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
4-chloro-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
- Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
- Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
- Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).
Major Products Formed:
- Substitution: Various substituted benzamides.
- Reduction: Corresponding amines.
- Oxidation: Corresponding carboxylic acids .
Scientific Research Applications
4-chloro-N-(pentan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-chloro-N-(pentan-3-yl)benzamide can be compared with other benzamide derivatives, such as:
4-chloro-N-(3-methoxypropyl)benzamide: Similar structure but with a methoxypropyl group instead of a pentan-3-yl group.
4-chloro-N-(2-phenylethyl)benzamide: Contains a phenylethyl group, leading to different biological activities.
4-chloro-N-(3-pentanyl)benzamide: Another structural isomer with potential differences in reactivity and applications
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
IUPAC Name |
4-chloro-N-pentan-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-11(4-2)14-12(15)9-5-7-10(13)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBLMJYMFNCMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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